

A Comparative Guide to the Structure-Activity Relationship of Feruloylquinic Acid Esters

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Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of feruloylquinic acid (FQA) esters, delving into their structure-activity relationships (SAR) with a focus on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. Supported by available experimental data, this document aims to be a valuable resource for understanding the therapeutic potential of these natural phenolic compounds.

Feruloylquinic acids are esters formed between ferulic acid and quinic acid, commonly found in plant sources, most notably coffee beans. The biological efficacy of FQA esters is intrinsically linked to their chemical structure. Key determinants of their activity include the number and position of hydroxyl and methoxy groups on the aromatic ring of the ferulic acid moiety, as well as the esterification position on the quinic acid core. This leads to the formation of different isomers, primarily 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). These structural variations significantly influence their biological activities, making the study of their SAR crucial for identifying promising therapeutic agents.^[1]

Comparative Analysis of Biological Activities

A definitive, direct comparative study with quantitative experimental data on the antioxidant, anti-inflammatory, and neuroprotective activities of 3-O-, 4-O-, and 5-O-feruloylquinic acid isomers is not readily available in the existing literature.^[2] This guide synthesizes the available data for individual isomers to provide a comparative overview. It is important to note that direct

comparison of values across different studies should be approached with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of FQA esters is a cornerstone of their therapeutic potential. This activity is primarily attributed to the phenolic hydroxyl group on the ferulic acid moiety, which can donate a hydrogen atom to scavenge free radicals.^[1] A computational study comparing 5-feruloylquinic acid (5-FQA) with 5-caffeoylquinic acid (5-CQA) revealed that both are potent hydroperoxyl radical scavengers, with activities surpassing common antioxidants like Trolox and butylated hydroxytoluene (BHT) in both polar and lipidic environments.^{[1][3]}

Compound	Assay	IC50 Value	Source
3-O-Feruloylquinic Acid	DPPH Radical Scavenging	0.06 mg/mL	^[2]
3-O-Feruloylquinic Acid	ABTS Radical Scavenging	0.017 mg/mL	^[2]
5-O-Feruloylquinic Acid	DPPH Radical Scavenging	~9 µM	^[2]
5-O-Feruloylquinic Acid	Superoxide Anion Radical Scavenging	~36 µM	^[2]
4-O-Feruloylquinic Acid	Not available	Not available	^[2]

Anti-inflammatory Activity

FQA esters have demonstrated promising anti-inflammatory effects, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.^[1] Ferulic acid, the parent compound of FQAs, has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO).^[4]

Compound	Assay	IC50 Value	Source
Ferulic Acid	Nitric Oxide Production (LPS-stimulated RAW 264.7 cells)	~20-50 μ M (estimated from various studies)	[4]
3-FQA, 4-FQA, 5-FQA	Direct comparative data not available	Not available	

Neuroprotective Effects

Emerging evidence suggests that FQA esters possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases.[1] Their antioxidant and anti-inflammatory activities are thought to be the primary mechanisms underlying these effects.[1] While direct comparative EC50 values for the neuroprotective effects of the common FQA isomers are yet to be established, the existing research strongly supports their potential in this therapeutic area.[1]

Compound	Model System	Neurotoxic Insult	EC50 Value	Source
3-FQA, 4-FQA, 5-FQA	Direct comparative data not available	Not available	Not available	

Enzyme Inhibition

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[1] While direct comparative IC50 values for FQA isomers on these enzymes are not readily available, studies on ferulic acid and its derivatives suggest that they can inhibit these enzymes.[1]

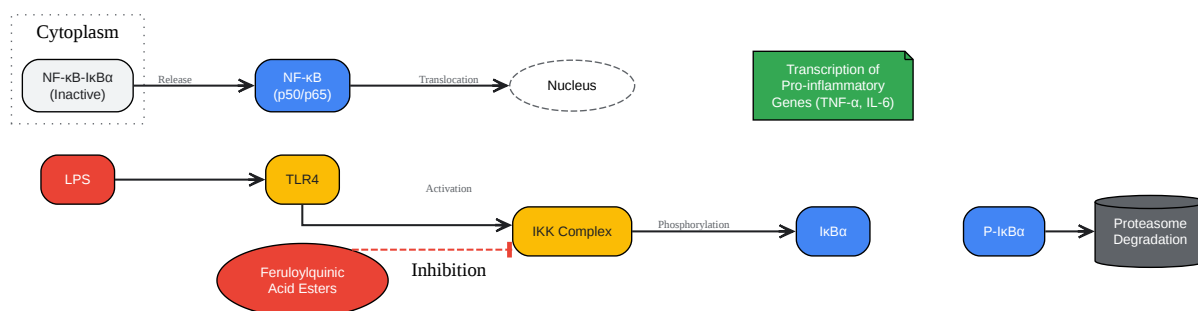
Compound	Enzyme	IC50 Value	Source
3-FQA, 4-FQA, 5-FQA	COX-1, COX-2, 5-LOX	Not available	

Signaling Pathways and Molecular Mechanisms

The biological activities of feruloylquinic acid esters are mediated through their interaction with complex cellular signaling pathways. Understanding these molecular mechanisms is crucial for their development as therapeutic agents.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation.^[1] In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Feruloylquinic acids have been shown to inhibit the NF- κ B pathway, likely through the inhibition of IKK activity, which in turn prevents the phosphorylation and degradation of I κ B α , thereby keeping NF- κ B in its inactive state in the cytoplasm.^[1]

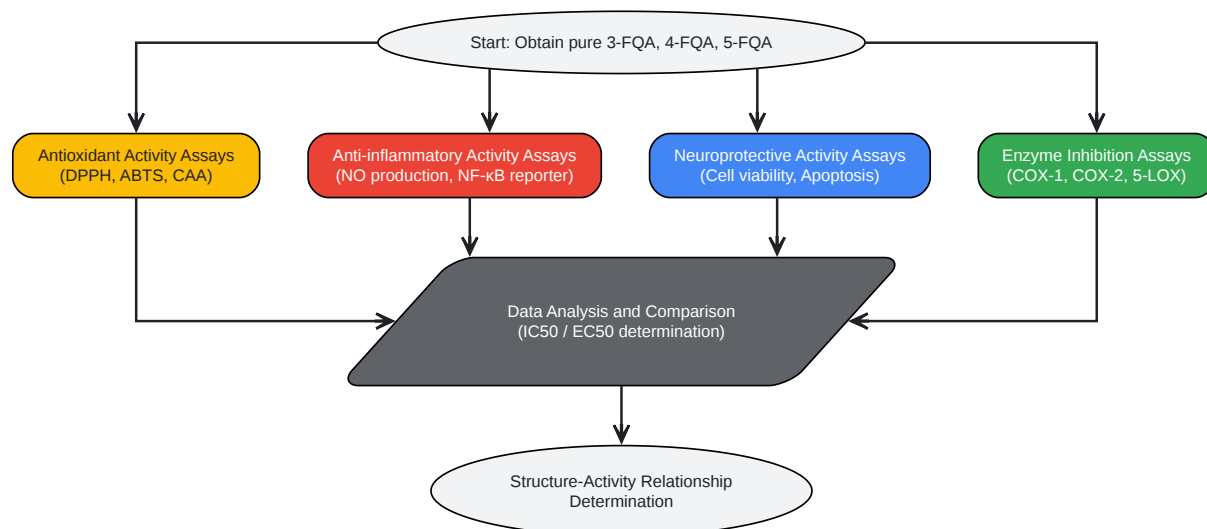
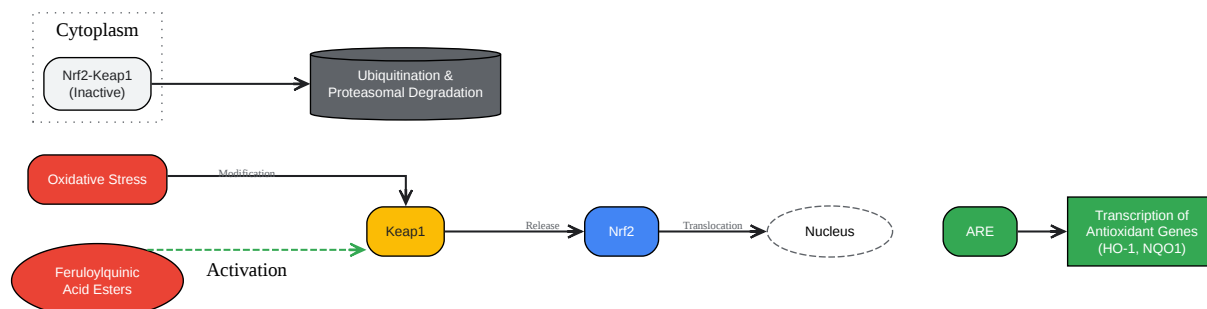


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Inhibitory effect of Feruloylquinic Acid Esters on the NF- κ B signaling pathway.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like some phenolic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.



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